![molecular formula C9H11NO4 B3184336 Methyl 6-(hydroxymethyl)-4-methoxypicolinate CAS No. 109880-39-9](/img/structure/B3184336.png)
Methyl 6-(hydroxymethyl)-4-methoxypicolinate
Overview
Description
Scientific Research Applications
Electronic Interactions and Hydrolysis
Research by Campbell et al. (1970) examined the hydrolysis rates of methyl methoxypyridinecarboxylates, including methyl 6-methoxypicolinate. Their study revealed insights into electronic interactions between methoxy groups and ring nitrogen in such compounds, providing valuable data for understanding chemical behavior in similar structures (Campbell et al., 1970).
Methylation Reactions
Jaffari and Nunn (1974) explored the methylation of nitroindazoles under various conditions. Their findings on the methylation process, including the formation of methoxy derivatives, contribute to the broader understanding of chemical reactions involving compounds like methyl 6-(hydroxymethyl)-4-methoxypicolinate (Jaffari & Nunn, 1974).
Reissert-Kaufmann-type Reactions
Matsumura, Ariga, and Ohfuji (1970) investigated the Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates. Their research is pertinent for understanding the chemical transformations of pyridine derivatives, which are closely related to methyl 6-(hydroxymethyl)-4-methoxypicolinate (Matsumura, Ariga, & Ohfuji, 1970).
Biological Activity
Research on isoquinolines, including the study of their effects on blood pressure and smooth muscle, has implications for understanding the biological activities of similar compounds. The study by Fassett and Hjort (1938) on isoquinolines offers insights that might be relevant for the biological exploration of methyl 6-(hydroxymethyl)-4-methoxypicolinate (Fassett & Hjort, 1938).
Quantum Entanglement in Cancer Diagnosis
Alireza, Jennifer, and Angela (2019) analyzed the interaction between a moving nano molecule and a two-mode field for cancer cell diagnosis, using a compound structurally related to methyl 6-(hydroxymethyl)-4-methoxypicolinate. This research indicates potential applications in nanomedicine and cancer diagnosis (Alireza, Jennifer, & Angela, 2019).
Neurotoxicity and Neuroprotection
Okuda, Kotake, and Ohta (2003) explored the neurotoxic and neuroprotective activities of tetrahydroisoquinoline compounds. Their findings can provide a foundation for understanding the neurological implications of structurally similar compounds, like methyl 6-(hydroxymethyl)-4-methoxypicolinate (Okuda, Kotake, & Ohta, 2003).
Safety and Hazards
properties
IUPAC Name |
methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZYQAYIKOPUDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444692 | |
Record name | methyl 6-(hydroxymethyl)-4-methoxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(hydroxymethyl)-4-methoxypicolinate | |
CAS RN |
109880-39-9 | |
Record name | methyl 6-(hydroxymethyl)-4-methoxypicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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